

Ikarugamycin antibacterial spectrum compared to conventional antibiotics

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Compound of Interest

Compound Name: *Ikarugamycin*

Cat. No.: *B10766414*

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A Comparative Guide to the Antibacterial Spectrum of **Ikarugamycin** versus Conventional Antibiotics

For researchers, scientists, and drug development professionals, understanding the antibacterial spectrum of a novel compound is a critical step in evaluating its potential as a therapeutic agent. This guide provides a comparative analysis of the antibacterial activity of **Ikarugamycin**, a polycyclic tetramate macrolactam antibiotic, against that of conventional antibiotics. The comparison is based on quantitative data from in vitro studies, specifically the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the available MIC values for **Ikarugamycin** and a selection of conventional antibiotics against various bacterial strains. This data provides a direct comparison of their potency.

Microorganism	Ikarugamycin (µg/mL)	Vancomycin (µg/mL)	Penicillin G (µg/mL)	Ciprofloxacin (µg/mL)
Gram-Positive Bacteria				
Staphylococcus aureus	0.6[1][2][3]	-	0.4 - 24[4]	0.6[5]
Methicillin- Resistant Staphylococcus aureus (MRSA)	2 - 4[6][7]	0.5 - 2[8]	-	12.5 (µM)[9]
Gram-Negative Bacteria				
Escherichia coli	>64[6][7]	-	-	0.012 - 0.08[5] [10]

Note: A lower MIC value indicates greater potency. The data presented is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Interpretation of Antibacterial Spectrum

Based on the available data, **Ikarugamycin** demonstrates notable activity against Gram-positive bacteria, including the multidrug-resistant pathogen MRSA.[6][7] Its efficacy against *Staphylococcus aureus* is comparable to that of some conventional antibiotics.[1][2][3][5] However, **Ikarugamycin** shows limited to no activity against the Gram-negative bacterium *Escherichia coli* at the concentrations tested.[6][7]

In comparison, conventional antibiotics exhibit a broader range of activity. Vancomycin is a glycopeptide antibiotic with a strong focus on Gram-positive bacteria, including MRSA.[8] Penicillin G, a classic narrow-spectrum antibiotic, is primarily active against Gram-positive bacteria, although resistance is widespread.[4] Ciprofloxacin, a broad-spectrum fluoroquinolone, demonstrates potent activity against both Gram-positive and Gram-negative bacteria.[5][9][10]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using standardized laboratory procedures, primarily the broth microdilution or agar dilution methods, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

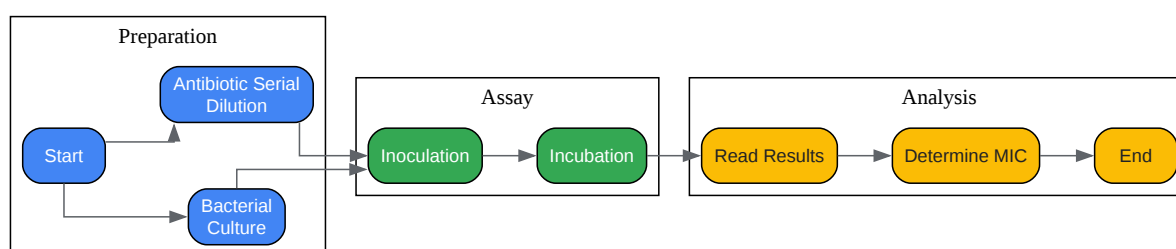
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized suspension of the test bacterium is then spotted onto the surface of the agar plates. After incubation, the MIC is identified as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.



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